2-Bromo-6-methoxyquinoline
Overview
Description
2-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that has garnered interest due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of both a bromine and a methoxy group on the quinoline ring structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated quinolines, including those similar to 2-bromo-6-methoxyquinoline, has been explored in several studies. A practical and scalable route for the synthesis of halogenated quinolines has been reported, which could be adapted for the synthesis of 2-bromo-6-methoxyquinoline . Additionally, the synthesis of related compounds, such as 6-bromo-4-iodoquinoline, has been achieved through a series of reactions starting from simple precursors like 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods highlight the potential for synthesizing 2-bromo-6-methoxyquinoline through similar strategies.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-bromo-6-methoxyquinoline has been elucidated using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations have been employed to predict the molecular structure and compare it with experimental data, ensuring the accuracy of the structural information . These techniques could be applied to determine the precise molecular structure of 2-bromo-6-methoxyquinoline.
Chemical Reactions Analysis
The reactivity of halogenated quinolines allows for a variety of chemical transformations. For instance, the presence of a bromine atom can facilitate further substitution reactions, as seen in the synthesis of 6-bromo-4-iodoquinoline . Moreover, the methoxy group can act as a directing group in various reactions, influencing the site-selectivity of electrophilic and nucleophilic attacks on the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines are influenced by the substituents on the quinoline ring. For example, the introduction of a bromine atom can significantly affect the molecule's electron distribution, as indicated by molecular electrostatic potential studies . The presence of a methoxy group can also impact the molecule's solubility and reactivity. These properties are crucial for understanding the behavior of 2-bromo-6-methoxyquinoline in various chemical environments and for optimizing its use in synthesis.
Scientific Research Applications
2-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It’s a type of quinoline, which is a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Quinolines play a major role in the field of medicinal chemistry . They are a vital scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
The synthesis of quinolines and their analogues has seen recent advances . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
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Fluorescent Sensors : 6-Methoxyquinoline, a related compound, has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . These sensors can be used in various scientific fields, including analytical chemistry and biological research, to detect and measure the presence of specific elements.
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Tubulin Polymerization Inhibitors : 5-Amino-2-aroylquinolines, which can be synthesized from 6-methoxyquinoline, have been found to be potent tubulin polymerization inhibitors . This has potential applications in the field of medicinal chemistry, particularly in the development of cancer treatments, as tubulin polymerization is a key process in cell division.
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Bacterial DNA Gyrase and Topoisomerase Inhibitors : 3-Fluoro-6-methoxyquinoline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication in bacteria, so inhibiting them can prevent bacterial growth. This has potential applications in the development of new antibiotics.
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Synthesis of Biologically Active Quinoline and its Analogues : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
properties
IUPAC Name |
2-bromo-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSUWYPVSNSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466938 | |
Record name | 2-BROMO-6-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxyquinoline | |
CAS RN |
476161-59-8 | |
Record name | 2-BROMO-6-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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